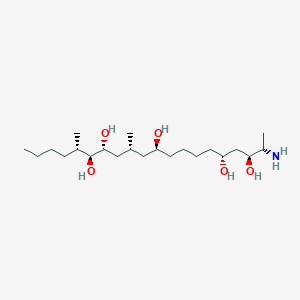

Prostaglandin E2-1-glyceryl ester

Overview

Description

Prostaglandin E2-1-glyceryl ester is a bioactive lipid compound derived from the endocannabinoid 2-arachidonoylglycerol. It is synthesized through the action of cyclooxygenase-2 (COX-2) and specific prostaglandin H2 isomerases. This compound is known for its involvement in various physiological processes, including inflammation and pain modulation .

Mechanism of Action

Target of Action

Prostaglandin E2 1-glyceryl ester, also known as 1(3)-glyceryl-PGE2, primarily targets the nucleotide receptor P2Y6 and the CB1 receptor . The P2Y6 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various biological processes, including inflammation . The CB1 receptor is a cannabinoid receptor that is part of the endocannabinoid system .

Mode of Action

1(3)-Glyceryl-PGE2 acts as an endogenous agonist for the P2Y6 and CB1 receptors . It binds to these receptors and activates them, leading to a series of intracellular events. For instance, it mobilizes Ca2+ and activates protein kinase C and ERK, suggesting the involvement of a GPCR . The activation of these receptors by 1(3)-Glyceryl-PGE2 and UDP (another agonist) occurs at extremely different EC50 values of 1 pM and 50 nM, respectively .

Biochemical Pathways

The biosynthesis of 1(3)-Glyceryl-PGE2 involves the enzyme cyclooxygenase-2 (COX-2) , which catalyzes the transformation of 2-arachidonoylglycerol (2-AG) into prostaglandin glycerol esters (PG-Gs), including 1(3)-Glyceryl-PGE2 . The initially formed PG-G endoperoxides are further transformed into various PG-Gs . These compounds are signaling molecules involved in inflammation and other biological processes .

Pharmacokinetics

It is known that the 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .

Result of Action

The activation of the P2Y6 and CB1 receptors by 1(3)-Glyceryl-PGE2 leads to a rapid and transient elevation of intracellular free Ca2+ . This can result in various cellular effects, including the induction of hyperalgesia, improvement of excitatory glutamatergic synaptic transmission, and promotion of neurotoxicity in rat hippocampal neurons .

Action Environment

The action of 1(3)-Glyceryl-PGE2 can be influenced by various environmental factors. For instance, its stability and metabolism can be affected by the properties of the surrounding aqueous media . .

Biochemical Analysis

Biochemical Properties

Prostaglandin E2 1-glyceryl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the endocannabinoid 2-arachidonyl glycerol (2-AG) and interacts with the enzyme COX-2 and specific prostaglandin H2 (PGH2) isomerases during its synthesis .

Cellular Effects

Prostaglandin E2 1-glyceryl ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin E2 1-glyceryl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E2 1-glyceryl ester change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin E2 1-glyceryl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin E2 1-glyceryl ester is involved in metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin E2 1-glyceryl ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin E2 1-glyceryl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin E2-1-glyceryl ester is synthesized by incubating 2-arachidonoylglycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures or isolated enzyme preparations . The reaction conditions typically involve maintaining the appropriate temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2-1-glyceryl ester undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for its metabolism and biological activity .

Common Reagents and Conditions:

Reduction: Reduction reactions may involve reducing agents like sodium borohydride or catalytic hydrogenation.

Hydrolysis: Enzymatic hydrolysis using specific esterases can convert this compound into its corresponding free acid and glycerol.

Major Products: The major products formed from these reactions include prostaglandin E2, glycerol, and various oxidized or reduced derivatives .

Scientific Research Applications

Prostaglandin E2-1-glyceryl ester has several scientific research applications across various fields:

Comparison with Similar Compounds

Prostaglandin E2-2-glyceryl ester: Another glyceryl ester of prostaglandin E2, which is also derived from 2-arachidonoylglycerol but differs in the position of the glyceryl ester linkage.

Prostaglandin D2-1-glyceryl ester: A similar compound with a different prostaglandin backbone, involved in different physiological processes.

Prostaglandin F2α-1-glyceryl ester: Another glyceryl ester with distinct biological activities.

Uniqueness: Prostaglandin E2-1-glyceryl ester is unique due to its specific interaction with the CB1 receptor and its role in modulating intracellular calcium levels. This distinguishes it from other prostaglandin glyceryl esters, which may interact with different receptors and have varying biological effects .

Properties

IUPAC Name |

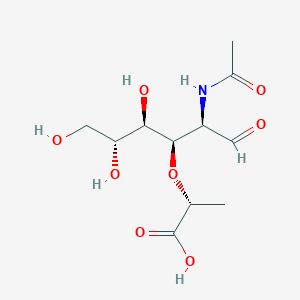

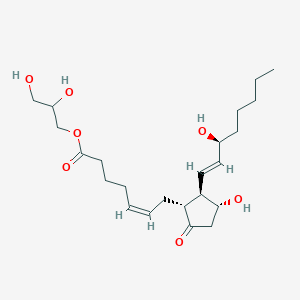

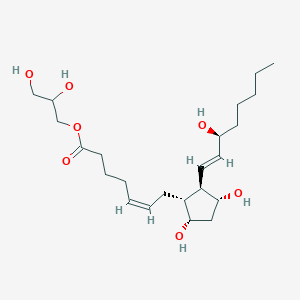

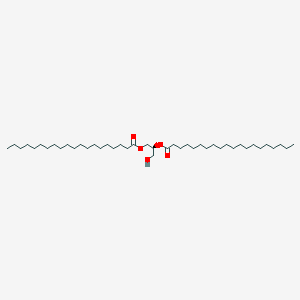

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXVYMMSQBYEHN-LVXZDWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-47-5 | |

| Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)